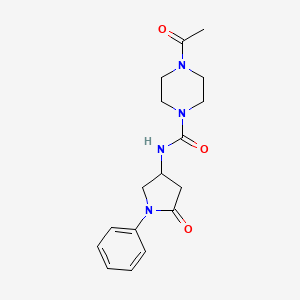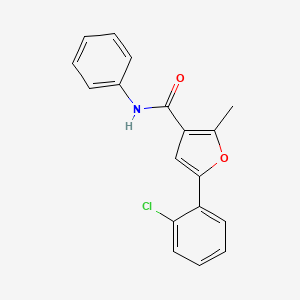
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide, also known as CDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In Additionally, we will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Antitumor Applications
- Antitumor Agents Synthesis : The synthesis of novel compounds with potential antitumor activity has been a significant area of research. For example, Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, highlighting the broad-spectrum antitumor activity of certain derivatives. These compounds demonstrate curative activity against leukemia and suggest a prodrug modification mechanism (Stevens et al., 1984). Additionally, Uddin et al. (2020) synthesized Schiff bases with observed anticancer activity against cancer cell lines, emphasizing the potential for developing potent cancer therapies (Uddin et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : The development of compounds with antimicrobial properties has been another area of focus. Limban et al. (2011) synthesized and characterized new thiourea derivatives, demonstrating significant antipathogenic activity against bacterial strains, notably Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, finding several derivatives with significant activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Materials Science
- Polyamide Synthesis : In materials science, the synthesis of aromatic polyamides incorporating specific structural units has been researched. Hsiao et al. (1999) prepared polyamides containing polyalicyclic cardo units, revealing their potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 1999).
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-15(18(21)20-13-7-3-2-4-8-13)11-17(22-12)14-9-5-6-10-16(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQYDCZPBLONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

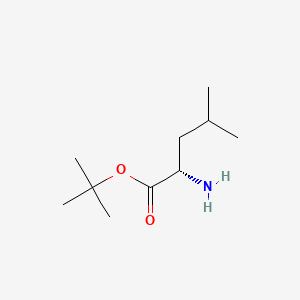
![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
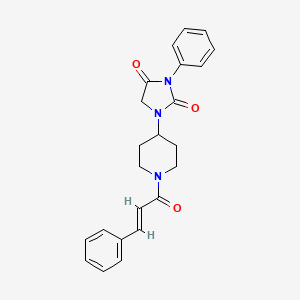
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
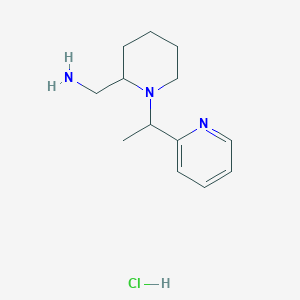
![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)
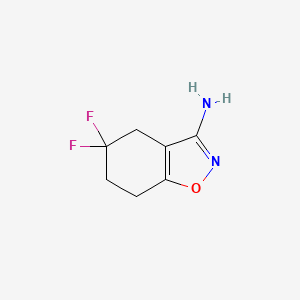
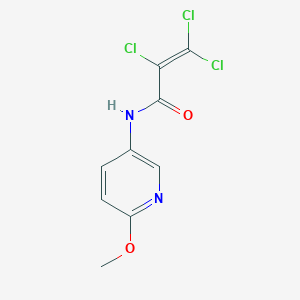
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
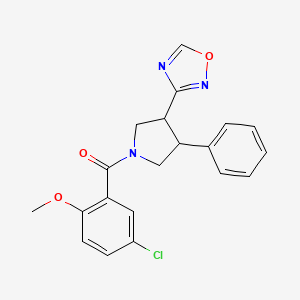
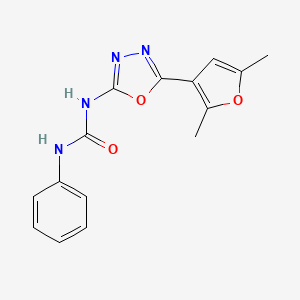
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
